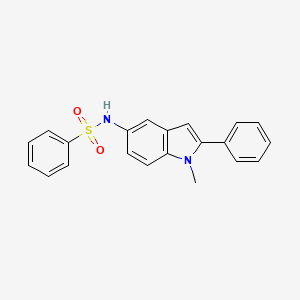

Benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 1-methyl-2-phenylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

- N-(2-Methoxyphenyl)-2-[N’-(1-methyl-1H-indol-3-yl)methylene]hydrazino-5-nitrobenzenesulfonamide

- 1-Methyl-2-phenylindole

- Indole-3-acetic acid

Uniqueness

N-(1-Methyl-2-phenyl-1H-indol-5-yl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both an indole ring and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)- is a compound that has garnered attention due to its diverse biological activities stemming from its unique structural characteristics. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)- is C₂₁H₁₈N₂O₂S, with a molecular weight of approximately 378.44 g/mol. The compound features a benzenesulfonamide moiety linked to a 1-methyl-2-phenylindole core, which is significant for its biological activity. Indole derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer effects.

Synthesis

The synthesis of benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)- typically involves the reaction of 1-methyl-2-phenylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine, using dichloromethane as a solvent. This multi-step process allows for the precise construction of the desired compound with specific substituents.

Anticancer Properties

Research indicates that benzenesulfonamide derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases and disrupting the cell cycle . The anticancer effects are attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 5 | AGS (gastric adenocarcinoma) | 0.89 | Induction of apoptosis via caspase activation |

| Indisulam | HTC-116 (colon cancer) | 0.11 | Carbonic anhydrase inhibition |

| Vemurafenib | BRAF-mutated melanoma | 31 nM | BRAF kinase inhibition |

Anti-inflammatory Effects

Benzenesulfonamide compounds have also been studied for their anti-inflammatory properties. They may exert these effects by inhibiting cyclooxygenase enzymes or other inflammatory mediators. For example, certain derivatives have shown efficacy in reducing carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, benzenesulfonamides demonstrate antimicrobial effects. Studies have reported varying degrees of activity against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

The biological activity of benzenesulfonamide, N-(1-methyl-2-phenyl-1H-indol-5-yl)- can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell growth and inflammation.

- Caspase Activation : It triggers apoptotic pathways by activating caspases, leading to programmed cell death.

- Receptor Binding : The compound can bind to various receptors involved in cellular signaling pathways, modulating their activity.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of sulfonamide derivatives, highlighting how modifications in chemical structure can enhance biological activity. For instance, compounds with specific substituents on the indole ring showed improved anticancer efficacy compared to their unsubstituted counterparts .

Example Study: Anticancer Activity

A study examined several benzenesulfonamide derivatives for their anticancer properties against various human cancer cell lines. The results indicated that certain modifications significantly increased potency:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 4.5 |

| Compound B | MCF7 (breast cancer) | 3.2 |

| Compound C | HCT116 (colon cancer) | 0.60 |

These findings suggest that structural modifications can lead to enhanced biological activity and may inform future drug development efforts.

Properties

CAS No. |

741709-21-7 |

|---|---|

Molecular Formula |

C21H18N2O2S |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-(1-methyl-2-phenylindol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C21H18N2O2S/c1-23-20-13-12-18(22-26(24,25)19-10-6-3-7-11-19)14-17(20)15-21(23)16-8-4-2-5-9-16/h2-15,22H,1H3 |

InChI Key |

XDFJARXMFBQVDJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C=C1C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.